molecular formula C13H8ClF3O2S B13583503 4-(Trifluoromethyl)-[1,1'-biphenyl]-2-sulfonyl chloride

4-(Trifluoromethyl)-[1,1'-biphenyl]-2-sulfonyl chloride

Cat. No.: B13583503
M. Wt: 320.71 g/mol
InChI Key: IYXVLTOZTPSGAD-UHFFFAOYSA-N
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Description

2-phenyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a phenyl group, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with trifluoromethylating agents and sulfonyl chlorides under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-phenyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to participate in various substitution reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both a phenyl group and a trifluoromethyl group on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis and a versatile compound for various applications .

Properties

Molecular Formula

C13H8ClF3O2S

Molecular Weight

320.71 g/mol

IUPAC Name

2-phenyl-5-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-8-10(13(15,16)17)6-7-11(12)9-4-2-1-3-5-9/h1-8H

InChI Key

IYXVLTOZTPSGAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

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